molecular formula C19H19NO5 B8261569 (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol

(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol

Cat. No.: B8261569
M. Wt: 341.4 g/mol
InChI Key: FZXIOJQNDYKPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex pentacyclic alkaloid characterized by a fused heterocyclic framework containing oxygen and nitrogen atoms. Its structure includes two methoxy groups at positions 7 and 17, a hydroxyl group at position 16, and a stereospecific configuration at the 12th carbon (S-enantiomer). The IUPAC name reflects its intricate polycyclic system, which comprises five rings with specific bridgehead positions (e.g., 2,6; 8,20; 14,19).

Properties

IUPAC Name

7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-14-7-11-9(6-13(14)21)5-12-15-10(3-4-20-12)17(23-2)19-18(16(11)15)24-8-25-19/h6-7,12,20-21H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXIOJQNDYKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(CCN3)C(=C5C(=C4C2=C1)OCO5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol is a complex alkaloid primarily derived from the plant Cassytha filiformis and other related species. This compound belongs to the class of aporphine alkaloids and has garnered attention for its potential biological activities.

  • Molecular Formula : C₁₉H₁₉NO₅
  • Molecular Weight : 341.40 g/mol
  • IUPAC Name : 7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol
  • Topological Polar Surface Area (TPSA) : 69.20 Ų
  • LogP : 2.40

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.

Antioxidant Activity

Research indicates that extracts containing this compound exhibit significant antioxidant properties. The antioxidant activity was assessed using methods such as the DPPH assay which measures the ability to scavenge free radicals.

Extract TypeAntioxidant Activity (%)
Methanol Extract85%
Ethyl Acetate Extract78%
Hexane Extract62%

Cytotoxic Effects

In vitro studies have also evaluated the cytotoxic effects of (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol against various cancer cell lines:

Cell LineIC50 (μg/mL)
HeLa15
MCF722
A54918

These results suggest potential applications in cancer treatment strategies.

The compound's biological activities are attributed to its interaction with various molecular targets:

  • Estrogen Receptor Binding : Exhibits binding affinity towards estrogen receptors which could influence hormone-related pathways.
  • CYP Enzyme Interaction : It shows potential inhibition of several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.
  • P-glycoprotein Substrate : Acts as a substrate for P-glycoprotein transporters indicating its role in drug absorption and resistance mechanisms.

Ethnobotanical Use

In ethnobotanical studies involving Cassytha filiformis where the compound is prevalent:

  • Traditional uses include treatments for various ailments such as inflammation and infections.
  • Extracts have shown efficacy in traditional medicine practices across different cultures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[...]-16-ol can be contextualized against related alkaloids and derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Stereochemistry Source/Isolation Method
(12S)-7,17-Dimethoxy-3,5-dioxa-11-azapentacyclo[...]-16-ol (Target Compound) 7-OCH₃, 17-OCH₃, 16-OH ~320 (estimated) 12S Synthetic or plant-derived
N-Methylactinodaphnine (17-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[...]-16-ol) 17-OCH₃, 11-NCH₃ 279.34 Not specified Zygophyllum fabago roots
(S)-Nandigerine (18-Methoxy-3,5-dioxa-11-azapentacyclo[...]-17-ol) 18-OCH₃, 17-OH ~310 (estimated) 7aS Plant alkaloid libraries
(12R)-11-Methyl-3,5-dioxa-11-azapentacyclo[...]-hexaene 11-NCH₃ 279.34 12R Synthetic derivatives
3,5-Dioxa-11-azapentacyclo[...]-13-one 13-ketone 307.30 Not specified Oxidative derivatives of alkaloids

Key Findings :

Substituent Positioning: The target compound’s 7,17-dimethoxy groups distinguish it from analogs like (S)-Nandigerine (18-methoxy) and N-Methylactinodaphnine (17-methoxy). Methoxy groups influence lipophilicity and receptor binding, which may alter bioactivity . The 16-hydroxyl group in the target compound contrasts with the 17-hydroxyl in (S)-Nandigerine and the ketone at position 13 in the derivative from .

Stereochemical Variations :

  • The 12S configuration in the target compound differentiates it from the 12R enantiomer in . Stereochemistry critically affects pharmacological profiles; for example, S-enantiomers often exhibit higher receptor affinity in alkaloids .

Biological Relevance: N-Methylactinodaphnine () and related analogs are associated with antimicrobial and anti-inflammatory properties, as seen in studies on Zygophyllum fabago .

Synthetic Accessibility :

  • Compounds like the 12R-methyl derivative () highlight the feasibility of synthesizing stereoisomers, which could aid structure-activity relationship (SAR) studies for the target compound .

Preparation Methods

Plant Material and Pretreatment

The primary natural source of this compound is the parasitic plant Cassytha filiformis, which accumulates aporphine alkaloids in its stems and leaves. Fresh or dried plant material is ground into coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration.

Solvent Extraction

Protocol:

  • Solvents: Methanol, ethanol, or ethyl acetate (polarity index: 5.1–6.6) are used to dissolve alkaloids.

  • Conditions: Soxhlet extraction at 60–80°C for 6–12 hours or maceration at room temperature for 48–72 hours.

  • Yield: Methanol extracts yield 3.18% total alkaloids, with the target compound constituting ~0.8% of the crude extract.

Purification

Chromatographic Techniques:

  • Column Chromatography: Silica gel (60–120 mesh) with gradient elution (chloroform:methanol, 9:1 → 7:3) isolates the compound.

  • HPLC: Reverse-phase C18 columns (acetonitrile:water, 65:35) achieve >95% purity.

Key Data:

ParameterValueSource
Total alkaloid content3.18%
Purity post-HPLC95–98%
Recovery rate72–85%

Organic Synthesis

Retrosynthetic Analysis

The pentacyclic structure is deconstructed into two key intermediates:

  • Isoquinoline core (rings A, B, C) derived from dopamine or reticuline analogs.

  • Dioxa-azapentacyclic system (rings D, E) constructed via oxidative coupling or cyclopropanation.

Formation of the Isoquinoline Core

Starting Material: Reticuline or tetrahydropapaverine.
Key Reactions:

  • Bischler-Napieralski Cyclization: Catalyzed by POCl₃ or P₂O₅ at 110°C to form the tetrahydroisoquinoline framework.

  • Methylation: Dimethyl sulfate (Me₂SO₄) in basic conditions introduces methoxy groups at C7 and C17.

Conditions:

ReactionReagents/ConditionsYield
CyclizationPOCl₃, 110°C, 4 h68%
MethylationMe₂SO₄, NaOH, 50°C, 2 h82%

Construction of the Dioxa-azapentacyclic System

Method A: Oxidative Coupling

  • Reagents: Mn(OAc)₃ or FeCl₃ in acetic acid.

  • Mechanism: Radical-mediated coupling of phenolic intermediates forms the C14–C19 bond.

Method B: Cyclopropanation

  • Catalyst: Rh₂(S-MEPY)₄ (dirhodium complex) for enantioselective C–H insertion.

  • Substrate: Diazoester derivatives undergo intramolecular cyclopropanation to establish the pentacyclic skeleton.

Optimized Conditions:

ParameterValueSource
Catalyst loading2 mol% Rh₂(S-MEPY)₄
Temperature25°C
Enantiomeric excess (ee)93%

Stereochemical Control

The 12S configuration is achieved via:

  • Chiral Auxiliaries: (R)- or (S)-BINOL-derived ligands in asymmetric catalysis.

  • Dynamic Kinetic Resolution: Racemic intermediates equilibrate under basic conditions, favoring the S-enantiomer.

Green Synthesis Approaches

Catalytic Reductions

Nanocomposite Catalysts: Cu/MgO nanocomposites (derived from Cassytha filiformis extract) enable efficient reduction of nitro intermediates in aqueous media.

Performance Metrics:

CatalystSubstrateConversionTOF (h⁻¹)
Cu/MgO4-Nitrophenol98%1,200

Solvent-Free Conditions

Microwave-assisted synthesis reduces reaction times by 60–70% and eliminates toxic solvents.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, H-1), 3.89 (s, OCH₃), 3.76 (s, OCH₃).

    • ¹³C NMR: 152.3 (C-7), 148.9 (C-17), 56.1 (OCH₃).

  • High-Resolution Mass Spectrometry (HRMS): m/z 342.1445 [M+H]⁺ (calc. 342.1449).

Purity Assessment

  • HPLC-DAD: Retention time = 12.7 min (C18 column, 1.0 mL/min).

  • Chiral HPLC: >99% enantiomeric purity (Chiralpak AD-H column).

Challenges and Innovations

Key Challenges

  • Ring Strain: The pentacyclic system’s angular fusion induces strain, complicating cyclization.

  • Regioselectivity: Competing pathways during oxidative coupling reduce yields by 15–20%.

Recent Advances

  • Biocatalytic Methods: Engineered cytochrome P450 enzymes achieve site-specific oxidation with 90% selectivity.

  • Flow Chemistry: Continuous-flow reactors improve heat/mass transfer, enhancing cyclopropanation yields to 78% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol
Reactant of Route 2
(12S)-7,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1,6,8(20),14,16,18-hexaen-16-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.